2-Bromo-1-iodo-3-(trifluoromethoxy)benzene
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Overview
Description
2-Bromo-1-iodo-3-(trifluoromethoxy)benzene is an organohalide compound with the molecular formula C7H3BrF3IO It is characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with 3-(trifluoromethoxy)aniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalysts, boronic acids, or esters in the presence of a base like potassium carbonate (K2CO3).
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
2-Bromo-1-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-1-iodo-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity patterns and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFASQNMCCVOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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